molecular formula C19H17Cl2N3NaO5S B001072 Dicloxacillin sodium CAS No. 343-55-5

Dicloxacillin sodium

Cat. No.: B001072
CAS No.: 343-55-5
M. Wt: 493.3 g/mol
InChI Key: NTVMGKBZFMYQHI-SLINCCQESA-N
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Mechanism of Action

Target of Action

Dicloxacillin sodium, also known as Dynapen, primarily targets Penicillin Binding Proteins (PBPs) . PBPs are crucial for bacterial cell wall synthesis, and their inhibition leads to the death of the bacteria .

Mode of Action

Dicloxacillin exerts a bactericidal action against penicillin-susceptible microorganisms during the state of active multiplication . By binding to specific PBPs located inside the bacterial cell wall, dicloxacillin inhibits the third and last stage of bacterial cell wall synthesis . This interaction with its targets results in the inhibition of cell wall synthesis, leading to bacterial cell death .

Biochemical Pathways

The primary biochemical pathway affected by dicloxacillin is the bacterial cell wall synthesis pathway . The drug binds to PBPs, inhibiting the synthesis of peptidoglycan, a critical component of the bacterial cell wall . This disruption of the cell wall integrity leads to cell lysis and death .

Pharmacokinetics

This compound is resistant to destruction by acid, and its absorption after oral administration is rapid but incomplete . Peak blood levels are achieved in 1 to 1.5 hours . Once absorbed, this compound is 97.9 ± 0.6 percent bound to serum protein, mainly albumin . It is rapidly excreted as unchanged drug in the urine by glomerular filtration and active tubular secretion .

Result of Action

The result of dicloxacillin’s action is the death of penicillin-susceptible microorganisms . By inhibiting the synthesis of the bacterial cell wall, dicloxacillin causes the bacteria to become unstable and lyse, or break apart . This leads to the eradication of the bacterial infection .

Action Environment

The action of dicloxacillin can be influenced by various environmental factors. For instance, the presence of food in the stomach can delay the absorption of dicloxacillin, reducing its bioavailability . Therefore, it is often recommended to take dicloxacillin on an empty stomach to maximize its absorption and effectiveness . Additionally, the drug’s action can be affected by the pH of the environment, as it is resistant to acid degradation .

Biochemical Analysis

Biochemical Properties

Dicloxacillin sodium exerts its effects through interactions with specific enzymes and proteins within the bacterial cell. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These PBPs are crucial for the synthesis of the bacterial cell wall, and the binding of this compound inhibits the third and last stage of bacterial cell wall synthesis . This interaction disrupts the structural integrity of the bacterial cell wall, leading to cell death .

Cellular Effects

The primary cellular effect of this compound is the inhibition of cell wall synthesis in bacteria . This disruption of the cell wall structure leads to cell lysis and death . The bactericidal activity of this compound is time-dependent, meaning that a drug concentration higher than the minimum inhibitory concentration (MIC) for an adequate percentage of time in a dosing interval must be maintained for efficacy .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of bacterial cell wall synthesis . By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, this compound inhibits the third and last stage of bacterial cell wall synthesis . This results in a bactericidal action against penicillin-susceptible microorganisms during the state of active multiplication .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits time-dependent bactericidal activity . This means that the effectiveness of the drug is dependent on maintaining a concentration higher than the minimum inhibitory concentration (MIC) for a sufficient duration . This compound is stable against hydrolysis by a variety of beta-lactamases, including penicillinases, and cephalosporinases and extended spectrum beta-lactamases .

Metabolic Pathways

This compound is metabolized in the liver

Transport and Distribution

It is known that this compound is absorbed orally and distributed throughout the body . It is also known to be excreted in both renal and biliary routes .

Subcellular Localization

The subcellular localization of this compound is not well-documented. As an antibiotic, it primarily interacts with bacterial cells rather than human cells. Within bacterial cells, this compound targets the cell wall by binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicloxacillin sodium involves multiple stepsThe final steps include condensation and salt formation to yield this compound . The total yield of the synthesis process is approximately 70.54% .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar steps as the laboratory preparation. The process is optimized for higher yields and purity, ensuring the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Dicloxacillin sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Properties

Key on ui mechanism of action

Dicloxacillin exerts a bactericidal action against penicillin-susceptible microorganisms during the state of active multiplication. All penicillins inhibit the biosynthesis of the bacterial cell wall. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, dicloxacillin inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that dicloxacillin interferes with an autolysin inhibitor.

CAS No.

343-55-5

Molecular Formula

C19H17Cl2N3NaO5S

Molecular Weight

493.3 g/mol

IUPAC Name

(2S,5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C19H17Cl2N3O5S.Na/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24;/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28);/t13-,14+,17-;/m1./s1

InChI Key

NTVMGKBZFMYQHI-SLINCCQESA-N

SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+]

Isomeric SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.[Na]

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.[Na]

Key on ui other cas no.

343-55-5
13412-64-1

physical_description

Solid

Pictograms

Irritant; Health Hazard

Related CAS

13412-64-1 (mono-hydrochloride salt, mono-hydrate)
343-55-5 (mono-hydrochloride salt, anhydrous)

solubility

2.96e-02 g/L

Synonyms

Cilpen
Dichloroxacillin
Diclocil
Dicloxaciclin
Dicloxacillin
Dicloxacillin Sodium
Dicloxacillin, Monosodium Salt, Anhydrous
Dicloxacillin, Monosodium Salt, Mono-Hydrate
Dicloxacycline
Dicloxsig
Distaph
Ditterolina
Dycill
Dynapen
InfectoStaph
Pathocil
Posipen
Sodium, Dicloxacillin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of Dicloxacillin Sodium?

A1: this compound exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. It specifically targets penicillin-binding proteins (PBPs) involved in the transpeptidation step of peptidoglycan synthesis, ultimately leading to bacterial cell death.

Q2: Can you provide the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C19H16Cl2N3O5S·Na. It has a molecular weight of 470.3 g/mol. []

Q3: Are there any spectroscopic data available for this compound?

A3: Yes, spectroscopic techniques like UV-Vis spectrophotometry are commonly employed for the characterization and quantification of this compound. UV detection wavelengths often used in research include 225 nm, 230 nm, 274 nm, and 290 nm. [, , , ]

Q4: How stable is this compound under different storage conditions?

A4: this compound exhibits varying stability profiles depending on temperature and packaging. Research indicates that when repackaged into polypropylene syringes, its stability in oral suspension form is limited to 7 days at ambient temperature, 10 days under refrigeration, and 21 days frozen. []

Q5: What formulation strategies are employed to enhance the stability or bioavailability of this compound?

A5: Various approaches have been explored to optimize this compound formulations, including:* Dispersible tablets: Utilizing superdisintegrants like Crosscarmellose sodium and Crospovidone to improve disintegration and dissolution for enhanced bioavailability. []* Floating tablets: Incorporating gas-generating agents like Sodium bicarbonate and polymers like HPMC K100M and Xanthan gum to prolong gastric residence time and potentially improve absorption. [, ]

Q6: What analytical methods are commonly used for the determination of this compound?

A6: Several analytical techniques are employed for the analysis of this compound:* High-Performance Liquid Chromatography (HPLC): Often coupled with UV detection, this method offers high sensitivity and selectivity for quantifying this compound in various matrices. [, , , , ]* High-Performance Thin Layer Chromatography (HPTLC): This technique provides a rapid and cost-effective means of separating and quantifying this compound in pharmaceutical formulations. [, , ]* UV-Vis Spectrophotometry: This widely accessible method is utilized for both single-component and simultaneous determination of this compound in pharmaceutical dosage forms. [, , , , ]* Headspace Gas Chromatography (HSGC): This technique allows for the sensitive determination of residual solvents, like Methanol, Ethyl Acetate, and Toluene, in this compound samples. []

Q7: What is the importance of analytical method validation in this compound research?

A7: Method validation is critical to ensure the accuracy, precision, specificity, linearity, and robustness of analytical results. Researchers rigorously validate methods to guarantee reliable data for drug development, quality control, and regulatory compliance. [, ]

Q8: What are the key pharmacokinetic parameters of this compound?

A8: Key pharmacokinetic parameters include:* Absorption: this compound is acid-stable and well-absorbed orally. []* Distribution: It exhibits good tissue penetration. []* Metabolism: Primarily metabolized in the liver. []* Excretion: Excreted primarily in urine, with a significant portion as unchanged drug. [, ]

Q9: Are there any known drug interactions with this compound?

A9: While not explicitly covered in the provided research papers, it's important to consult comprehensive drug information resources for potential interactions as this compound may interact with other medications.

Q10: What are the known mechanisms of resistance to this compound?

A11: The primary mechanism of resistance involves the production of β-lactamases, enzymes that hydrolyze the β-lactam ring of this compound, rendering it inactive. [, ]

Q11: Are there any studies comparing the efficacy of this compound to other antibiotics?

A12: Yes, research has compared the efficacy of this compound to other antibiotics, such as:* Amoxicillin: Studies suggest that Amoxicillin may be more effective than this compound for Helicobacter pylori eradication. []* Phenoxymethylpenicillin Potassium: A study in pediatric patients with streptococcal infections found both this compound and Phenoxymethylpenicillin Potassium to be effective. []

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